molecular formula C19H20N2O4S2 B6425060 2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide CAS No. 2034470-91-0

2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide

Cat. No. B6425060
CAS RN: 2034470-91-0
M. Wt: 404.5 g/mol
InChI Key: GLOIMVKICGAHJE-UHFFFAOYSA-N
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Description

The compound “2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide” is a complex organic molecule. It contains a benzothiophene moiety, which is a heterocyclic compound . Benzothiophenes are known to have various applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzothiophene moiety would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzothiophenes can undergo various reactions including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzothiophene moiety could impact its solubility and stability .

Scientific Research Applications

2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide has been used in a variety of scientific research applications, including drug design and development, biochemical and physiological studies, and laboratory experiments. In drug design and development, this compound has been used as a lead compound for the synthesis of novel drugs. In biochemical and physiological studies, this compound has been used to study the effects of organosulfur compounds on cellular processes. In laboratory experiments, this compound has been used to study the effects of organosulfur compounds on enzymes, proteins, and other biomolecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide in laboratory experiments is its relative stability, which allows for long-term storage and use. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, one limitation of using this compound in laboratory experiments is its slow reaction rate, which can limit the effectiveness of the experiments.

Future Directions

The potential applications of 2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide in scientific research are vast and varied. One potential future direction is the development of novel drugs based on this compound. Additionally, this compound could be further studied to better understand its biochemical and physiological effects, as well as its mechanism of action. Furthermore, this compound could be used to study the effects of organosulfur compounds on enzymes, proteins, and other biomolecules. Finally, this compound could be used to develop new laboratory experiments to further our understanding of the effects of organosulfur compounds on cellular processes.

Synthesis Methods

2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide can be synthesized by reacting the corresponding thiophene-3-sulfonyl chloride with 1-(1-benzothiophen-3-yl)propan-2-ol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and the reaction mixture is heated to a temperature of around 80 °C. The reaction is slow and can take several hours to complete.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-[4-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13(10-14-12-26-18-5-3-2-4-17(14)18)21-27(23,24)16-8-6-15(7-9-16)25-11-19(20)22/h2-9,12-13,21H,10-11H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOIMVKICGAHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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